molecular formula C15H14O2 B14636135 4-(2,3-Dihydro-1H-inden-1-yl)benzene-1,2-diol CAS No. 52995-21-8

4-(2,3-Dihydro-1H-inden-1-yl)benzene-1,2-diol

Cat. No.: B14636135
CAS No.: 52995-21-8
M. Wt: 226.27 g/mol
InChI Key: UNTIELLVTBFJHX-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-inden-1-yl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. This compound features a benzene ring substituted with two hydroxyl groups and an indane moiety, which consists of a cyclopentane fused to a benzene ring. The presence of both the dihydroxybenzene and indane structures makes this compound unique and of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-inden-1-yl)benzene-1,2-diol typically involves the cyclization of substituted nitro-phenylbutanoic acids to form nitromethylindanone, followed by reduction and dehydration to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-inden-1-yl)benzene-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a base can be used for oxidation reactions.

    Reduction: Palladium on carbon (Pd/C) is commonly used for hydrogenation reactions.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-(2,3-Dihydro-1H-inden-1-yl)benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1H-inden-1-yl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The indane moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of proteins .

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar structure but lacks the indane moiety.

    Indane: Contains the indane moiety but lacks the hydroxyl groups.

    Hydroquinone (1,4-dihydroxybenzene): Similar structure but with hydroxyl groups in different positions.

Uniqueness

4-(2,3-Dihydro-1H-inden-1-yl)benzene-1,2-diol is unique due to the combination of the dihydroxybenzene and indane structures. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

52995-21-8

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-(2,3-dihydro-1H-inden-1-yl)benzene-1,2-diol

InChI

InChI=1S/C15H14O2/c16-14-8-6-11(9-15(14)17)13-7-5-10-3-1-2-4-12(10)13/h1-4,6,8-9,13,16-17H,5,7H2

InChI Key

UNTIELLVTBFJHX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1C3=CC(=C(C=C3)O)O

Origin of Product

United States

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